2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide
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Overview
Description
2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or thiophene rings .
Scientific Research Applications
2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. It may also inhibit enzymes involved in critical biochemical pathways, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide is unique due to its specific substitution pattern on the thiazole and thiophene rings, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2.BrH/c1-6-11-10(7-3-2-4-14-7)8(15-6)5-9(12)13;/h2-4H,5H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFKQFJEGSBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=CS2.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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